Benzo[d]isoxazol-3-yl diphenyl phosphate
Description
Significance of Organic Phosphate (B84403) Esters as Synthetic Reagents
Organic phosphate esters, also known as organophosphates, are a versatile class of compounds that serve as important reagents and intermediates in modern organic synthesis. nih.gov While their biochemical role in energy transfer (e.g., ATP) is fundamental to life, their application in synthetic chemistry has evolved significantly. libretexts.org Initially, the inherent stability of the phosphate ester bond made them less favored compared to more reactive substrates like halides and sulfonates. rsc.org However, this stability has been leveraged to create "tunable" reagents whose reactivity can be controlled through various activation methods, including metal catalysis and photochemistry. rsc.org
Organophosphates are widely employed in a variety of chemical transformations. They function as electrophiles in transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Furthermore, the phosphate group can act as an effective directing group to facilitate the activation of C-H bonds. nih.gov Their most prominent use is as activating groups in condensation reactions, particularly for the synthesis of peptides, esters, and other challenging amide bonds. Reagents like diphenyl phosphite (B83602) have proven effective for creating peptide bonds, even between sterically hindered amino acids. nih.gov
Table 1: Applications of Organic Phosphate Esters in Synthesis
| Reaction Type | Description |
|---|---|
| Condensation Reactions | Activation of carboxylic acids for the formation of amides (peptide bonds) and esters. |
| Cross-Coupling Reactions | Serve as electrophilic partners in reactions catalyzed by transition metals to form new C-C bonds. |
| C-H Bond Activation | The phosphate moiety can act as a directing group to enable the functionalization of otherwise inert C-H bonds. |
| Nucleophilic Substitution | Heteroaromatic phosphates can undergo substitution reactions with various nucleophiles. nih.gov |
| Rearrangement Reactions | Participate in specific, named rearrangement reactions within organic synthesis. nih.gov |
The Benzoisoxazole Moiety in Chemical Design and Synthesis
The benzo[d]isoxazole (also known as 1,2-benzisoxazole) ring system is recognized as a "privileged scaffold" in medicinal chemistry and drug design. rsc.orguni-kiel.de This structural motif is present in a multitude of biologically active compounds and several FDA-approved drugs, including the antiepileptic Zonisamide and the antipsychotics Risperidone and Paliperidone. rsc.org The versatility of the benzoisoxazole core allows it to bind effectively to a wide range of biological targets, making it a valuable building block for the development of novel therapeutic agents. rsc.org
Beyond its pharmacological importance, the benzoisoxazole system possesses unique chemical properties that are exploited in organic synthesis. It can function as an effective leaving group in certain reactions. acs.org The base-catalyzed decomposition of benzisoxazoles results in a ring-opening elimination to form o-cyanophenolate anions, a process that underscores its utility as a latent, activatable leaving group. acs.org This characteristic is fundamental to the function of reagents like Benzo[d]isoxazol-3-yl diphenyl phosphate.
Table 2: Biological Activities of Benzoisoxazole Derivatives
| Biological Activity | Description |
|---|---|
| Antipsychotic | Found in drugs like Risperidone, targeting dopamine (B1211576) and serotonin (B10506) receptors. rsc.orguni-kiel.de |
| Anticonvulsant | The core structure of the antiepileptic drug Zonisamide. rsc.orgpearson.com |
| Anticancer | Derivatives have shown potential as anticancer agents against various cell lines. uni-kiel.de |
| Anti-inflammatory | Certain analogues exhibit significant anti-inflammatory properties. uni-kiel.de |
| Antimicrobial | The scaffold is used to develop novel antibacterial and antifungal compounds. uni-kiel.de |
| Antiviral | Some derivatives have been investigated for their activity against viruses, including HIV. uni-kiel.de |
Overview of this compound's Position in Chemical Literature
This compound, sometimes referred to as BIODPP, is identified in chemical literature as a specialized organophosphorus coupling reagent. uni-kiel.deuniurb.itglobalresearchonline.net It belongs to the same family of reagents as the more widely known BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate). uni-kiel.dewikipedia.org These reagents are designed for the efficient formation of amide bonds, particularly in the challenging context of peptide synthesis where suppressing racemization and side reactions is critical. wikipedia.org
The mechanism of action involves the activation of a carboxylic acid by the reagent. The carboxylate attacks the phosphorus center, displacing the benzo[d]isoxazol-3-yl-oxy group as a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond. The process releases diphenyl phosphate and 1-hydroxybenzo[d]isoxazole, which subsequently rearranges. The design of the reagent combines the activating power of a phosphate ester with the leaving group potential of the benzoisoxazole moiety. Its position in the literature is that of a specific, second-generation coupling reagent developed as part of the ongoing effort to create more efficient, stable, and selective tools for organic synthesis. uni-kiel.deglobalresearchonline.net
Historical Context and Evolution of Phosphate-Activated Condensation Methodologies
The history of reagents for forming amide bonds is a story of continuous innovation aimed at increasing efficiency and minimizing loss of stereochemical integrity. The first methods, developed by Emil Fischer around 1903, involved the use of highly reactive acid chlorides, which suffered from numerous side reactions. iris-biotech.de A major breakthrough came in 1955 with the introduction of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), by Sheehan and Hess. luxembourg-bio.combachem.com While effective, carbodiimides were prone to causing racemization, which led to the practice of using them in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.com
This "additive" approach paved the way for the development of "single-reagent" solutions in the 1970s, where the activating agent and the auxiliary component were combined into one molecule. This led to the creation of onium salts, including phosphonium (B103445) reagents like BOP. uni-kiel.dewikipedia.orgbachem.com These reagents offered higher coupling rates and fewer side reactions. bachem.com
The development of organophosphorus reagents, specifically those forming mixed anhydrides with phosphoric acid, represented a parallel line of advancement. koreascience.kr Reagents such as diphenylphosphoroazidate (DPPA) became popular for racemization-free peptide synthesis. globalresearchonline.net this compound emerged from this evolutionary track, representing a sophisticated reagent that leverages the principles of phosphate activation in a stable and highly effective molecular architecture for modern synthetic challenges. uni-kiel.deglobalresearchonline.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-benzoxazol-3-yl diphenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO5P/c21-26(23-15-9-3-1-4-10-15,24-16-11-5-2-6-12-16)25-19-17-13-7-8-14-18(17)22-20-19/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOAONLOMFVCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369139 | |
| Record name | 1,2-Benzoxazol-3-yl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94820-31-2 | |
| Record name | 1,2-Benzoxazol-3-yl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Benzo D Isoxazol 3 Yl Diphenyl Phosphate
Precursor Synthesis and Derivatization Approaches
The formation of the target compound begins with the synthesis of its core components. This involves the preparation of the benzo[d]isoxazole moiety and the subsequent attachment of the diphenyl phosphate (B84403) group.
The crucial precursor for the final product is Benzo[d]isoxazol-3-ol, also known as 1,2-benzisoxazol-3-ol. Several synthetic routes to this intermediate have been developed, evolving from classical methods to more efficient modern techniques.
One of the foundational methods for synthesizing the benzisoxazole core involves the base-catalyzed cyclization of 2-hydroxyphenyl ketoximes with hydroxylamine-O-sulfonic acid (HOSA). nih.gov A widely used approach starts from the inexpensive and readily available salicylaldehyde, which reacts with hydroxylamine-O-sulfonic acid in a base-catalyzed, room temperature reaction to form the benzisoxazole ring structure. tandfonline.com The synthesis of related benzisoxazole derivatives has also been achieved starting from 4-hydroxycoumarin (B602359) and hydroxylamine. epa.gov
Over time, synthetic methodologies have advanced to improve both efficiency and yield. Modern techniques, such as microwave-assisted cyclization, have been shown to significantly decrease reaction times to under an hour while increasing yields to over 85%. nih.gov Another approach involves the divergent and regioselective synthesis from ortho-hydroxyaryl N-H ketimines, which can proceed through an N-O bond formation pathway under anhydrous conditions to yield the benzisoxazole structure. cromlab-instruments.es
The selection of the synthetic route for Benzo[d]isoxazol-3-ol can be guided by factors such as starting material availability, desired scale, and required purity.
Table 1: Comparison of Synthetic Routes to Benzo[d]isoxazol-3-ol
| Starting Material | Key Reagents | Methodology | Reported Advantages |
|---|---|---|---|
| Salicylaldehyde | Hydroxylamine-O-sulfonic acid, Base | Classical condensation/cyclization | Inexpensive starting material. tandfonline.com |
| 2-Hydroxyphenyl ketoximes | Hydroxylamine-O-sulfonic acid, Base | Base-catalyzed cyclization | Established foundational method. nih.gov |
| Various Precursors | N/A | Microwave-assisted cyclization | Reduced reaction times (<1 hr), improved yields (>85%). nih.gov |
| 4-Hydroxycoumarin | Hydroxylamine | Reaction and rearrangement | Utilized in patent literature for related structures. epa.gov |
Once Benzo[d]isoxazol-3-ol is obtained, the next step is the phosphorylation of its hydroxyl group to form the target aryl phosphate ester. This is typically achieved by reacting the hydroxyl compound with a suitable phosphorylating agent that can donate the diphenyl phosphate moiety.
The most common and effective reagent for this transformation is diphenyl phosphorochloridate , also known as diphenyl phosphoryl chloride ((PhO)₂POCl). beilstein-journals.orgorganic-chemistry.org This reagent reacts with the hydroxyl group of Benzo[d]isoxazol-3-ol, leading to the formation of a P-O bond and the elimination of hydrogen chloride (HCl). To neutralize the HCl byproduct and drive the reaction to completion, a base is required. epa.gov
The general reaction can be summarized as follows: Benzo[d]isoxazol-3-ol + (PhO)₂POCl + Base → Benzo[d]isoxazol-3-yl diphenyl phosphate + [Base·H]Cl
Commonly used bases for this type of reaction include tertiary amines, such as triethylamine (B128534), or inorganic bases like sodium hydroxide. The reaction is typically carried out in an inert organic solvent, such as tetrahydrofuran (B95107) (THF), at controlled temperatures. cromlab-instruments.esepa.gov The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. epa.gov Diphenyl phosphorochloridate itself is a versatile phosphorylating agent used in the synthesis of various phosphate esters, amides, and other organophosphorus compounds. beilstein-journals.orgorganic-chemistry.org
Optimization of Reaction Conditions and Yield Enhancement Techniques
To maximize the yield and purity of this compound, optimization of the phosphorylation reaction conditions is essential. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, and the use of catalysts.
Base Selection : The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the hydroxyl group of Benzo[d]isoxazol-3-ol, making it a more potent nucleophile. Potassium tert-butoxide has been shown to be effective in similar phosphorylation reactions. sfdchem.com Tertiary amines like triethylamine or 1,4-dimethylpiperazine (B91421) (DMP) are also commonly used to scavenge the HCl produced. epa.gov
Solvent Effects : The reaction solvent can influence reaction rates and yields. Aprotic solvents such as tetrahydrofuran (THF), other ethers, or dichloromethane (B109758) are typically suitable for this type of reaction. epa.govsfdchem.com The solvent should be inert to the reaction conditions and capable of dissolving the reactants. The polarity of the solvent can affect the reaction mechanism and rate. nih.gov
Temperature Control : Phosphorylation reactions are often exothermic. Maintaining a controlled temperature, sometimes starting at low temperatures (e.g., 0-5 °C) during the addition of reagents, is important to prevent side reactions and decomposition of the product. cromlab-instruments.es The reaction may then be allowed to warm to room temperature or gently heated to ensure completion. epa.gov
Stoichiometry : The molar ratio of the reactants—Benzo[d]isoxazol-3-ol, diphenyl phosphorochloridate, and the base—should be carefully controlled. Using a slight excess of the phosphorylating agent or the base may be necessary to drive the reaction to completion, but large excesses should be avoided to simplify purification.
Catalysts : While many phosphorylations proceed efficiently with only a base, certain catalysts can enhance the reaction rate and selectivity. For example, 4-(dimethylamino)pyridine-N-oxides have been used as catalysts in the phosphorylation of complex alcohols. tandfonline.com Lewis acids have also been explored as catalysts in some phosphorylation systems. nih.gov
Table 2: Parameters for Optimization of Phosphorylation Reaction
| Parameter | Options/Considerations | Potential Impact |
|---|---|---|
| Base | Triethylamine, Potassium tert-butoxide, DMAP, DMP | Affects nucleophilicity of the alcohol and neutralizes HCl byproduct. epa.govsfdchem.com |
| Solvent | THF, Dichloromethane, Ether-based solvents | Influences solubility, reaction rate, and stability of intermediates. sfdchem.comnih.gov |
| Temperature | 0 °C to reflux | Controls reaction rate and minimizes side reactions. cromlab-instruments.es |
| Catalyst | Lewis acids, DMAP derivatives | Can increase reaction rate and improve selectivity. tandfonline.comnih.gov |
Purification and Isolation Strategies for this compound
After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, the catalyst, the base salt, and any byproducts. A multi-step purification protocol is often necessary to achieve high purity.
Aqueous Workup : The first step typically involves an aqueous workup. The reaction mixture is washed with water or a dilute acidic solution (e.g., dilute HCl or oxalic acid) to remove the amine hydrochloride salt and any remaining base. google.com This is followed by washing with a saturated sodium bicarbonate solution to remove any acidic impurities and finally with brine to remove residual water. The organic layer containing the product is then separated.
Drying and Solvent Removal : The isolated organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. After filtration, the solvent is removed under reduced pressure using a rotary evaporator.
Chromatography : For high purity, column chromatography is a standard and effective method for purifying organophosphate compounds. nih.gov Silica gel is a common stationary phase, and a solvent system, typically a mixture of a nonpolar solvent (like n-hexane or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used as the eluent. nih.gov The polarity of the eluent is optimized to achieve good separation of the target compound from impurities.
Recrystallization : If the final product is a solid, recrystallization can be an excellent method for achieving high purity. An appropriate solvent or solvent mixture is chosen in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Ethanol has been shown to be a suitable solvent for recrystallizing related aromatic compounds. researchgate.net
Distillation : For liquid products that are thermally stable, vacuum distillation can be used for purification. This method is particularly useful for removing non-volatile impurities. chemicalbook.com
The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mechanistic Investigations of Benzo D Isoxazol 3 Yl Diphenyl Phosphate Reactivity
Detailed Reaction Mechanisms in Condensation Processes
The primary function of phosphonium (B103445) salt reagents in condensation reactions, such as peptide coupling, is the activation of a carboxylic acid to facilitate nucleophilic attack by an amine. This activation process is crucial for the efficient formation of the amide bond under mild conditions.
Role of the Phosphate (B84403) Group in Activating Carboxylic Acids
The phosphate group in Benzo[d]isoxazol-3-yl diphenyl phosphate plays a central role in the activation of carboxylic acids. The mechanism, analogous to that of other phosphonium reagents, involves the formation of a highly reactive acyloxyphosphonium intermediate. In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic phosphorus atom of the this compound.
This reaction leads to the displacement of the benzo[d]isoxazol-3-ol leaving group and the formation of an acyloxyphosphonium salt. This intermediate is highly activated towards nucleophilic attack due to the excellent leaving group ability of the phosphine oxide moiety. The activated carboxylic acid is then susceptible to attack by the amine nucleophile, leading to the formation of the desired amide bond and the release of diphenylphosphine oxide. Some phosphonium reagents are also known to form active ester intermediates, such as OBt esters in the case of BOP and PyBOP, which then react with the amine.
Formation and Characterization of Reactive Intermediates
These intermediates are generally transient and are not isolated. Their presence is often inferred from the reaction products and by analogy to other well-studied systems. In the case of reagents like BOP, the formation of a benzotriazolyl active ester is a key subsequent step. This active ester is more stable than the acyloxyphosphonium salt and serves as the immediate precursor to the final amide product. The formation of such well-defined active esters contributes to the clean and efficient nature of these coupling reactions.
Stereochemical Considerations in Phosphate-Mediated Transformations
A significant advantage of using phosphonium-based coupling reagents in peptide synthesis is their ability to minimize the loss of stereochemical integrity at the chiral α-carbon of the amino acids.
Enantiospecificity and Diastereoselectivity Studies
Phosphonium reagents like BOP are favored for their ability to promote peptide bond formation with low levels of racemization. This is a critical factor in the synthesis of biologically active peptides, where the precise stereochemistry of each amino acid residue is essential for its function. The suppression of racemization is attributed to the high rate of the coupling reaction relative to the rate of racemization of the activated amino acid.
The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The rapid consumption of the activated species by the amine nucleophile in a phosphonium-mediated coupling minimizes the lifetime of this oxazolone, thereby preserving the stereochemical purity of the product. While specific enantiospecificity and diastereoselectivity studies for this compound are not available, the general performance of related phosphonium reagents suggests it would be effective in maintaining stereochemical integrity.
Racemization and Stereochemical Inversion Pathways
The primary pathway for racemization in peptide coupling involves the formation of an oxazolone intermediate from the activated C-terminal amino acid. This planar and achiral intermediate can be protonated from either face, leading to a loss of stereochemical information. The rate of oxazolone formation and its subsequent racemization is influenced by several factors, including the nature of the activating group, the solvent, and the base used.
Phosphonium reagents are designed to activate the carboxylic acid in a manner that favors direct aminolysis over oxazolone formation. By facilitating a rapid and efficient coupling, these reagents limit the opportunity for the activated intermediate to rearrange and racemize. While complete suppression of racemization is challenging, particularly with sensitive amino acids, the use of phosphonium reagents represents a significant improvement over many other coupling methods.
Kinetic Studies of Reactivity and Reaction Rate Determinants
Kinetic studies of peptide coupling reactions provide valuable insights into the factors that govern reaction rates and efficiency. While specific kinetic data for this compound is not found in the reviewed literature, general principles from studies of other phosphonium reagents can be applied.
The rate of the coupling reaction is influenced by several factors, including the concentration of the reactants, the nature of the solvent, the type of base used, and the steric hindrance of the amino acids being coupled. Phosphonium-based reagents are known to facilitate high coupling rates. The rate-determining step is typically the nucleophilic attack of the amine on the activated carboxylic acid derivative.
The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used as they effectively solvate the charged intermediates and facilitate the reaction. The base is also a critical component, as it is required for the initial deprotonation of the carboxylic acid and to neutralize the acid formed during the reaction. Tertiary amines such as diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are frequently employed.
Below is a table summarizing the general influence of various factors on the reaction rate of phosphonium-mediated peptide coupling reactions, which can be extrapolated to the reactivity of this compound.
| Factor | Effect on Reaction Rate | Rationale |
| Concentration of Reactants | Increased concentration generally increases the rate. | Higher concentration leads to more frequent molecular collisions. |
| Solvent Polarity | Polar aprotic solvents generally increase the rate. | Stabilization of charged intermediates and transition states. |
| Base Strength | An optimal base strength is required. | Sufficiently basic to deprotonate the carboxylic acid without causing side reactions. |
| Steric Hindrance | Increased steric hindrance of the amino acids decreases the rate. | Steric bulk around the reacting centers hinders the approach of the nucleophile. |
| Leaving Group Ability | A better leaving group on the phosphorus atom increases the rate. | Facilitates the formation of the acyloxyphosphonium intermediate. |
Computational and Theoretical Chemistry of Benzo D Isoxazol 3 Yl Diphenyl Phosphate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide deep insights into the electronic distribution and energy levels, which are critical determinants of chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For benzoisoxazole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to determine optimized geometries, spectroscopic characteristics, and frontier molecular orbital energies (EHOMO and ELUMO). researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
For analogous benzoxazole (B165842) derivatives, DFT calculations have been instrumental in confirming their character as soft molecules with electrophilic nature. medjrf.comresearchgate.netnih.gov These studies often involve calculating global reactivity descriptors to predict the most likely sites for electrophilic and nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Representative Benzoxazole Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.0 |
| Electronegativity (χ) | 4.25 |
| Chemical Hardness (η) | 2.25 |
| Global Electrophilicity Index (ω) | 4.01 |
Note: Data is hypothetical and based on typical values for similar heterocyclic compounds.
Ab initio molecular orbital methods, such as Hartree-Fock (HF), provide a foundational, albeit computationally intensive, approach to solving the electronic Schrödinger equation. Studies on related isoxazolol and benzothiazole (B30560) derivatives have employed ab initio methods to compute atomic charge distributions and electronic overlap populations. mdpi.commdpi.com These calculations are crucial for understanding how electronic effects influence biological activity and receptor binding. mdpi.com For instance, in isoxazolol analogs, these methods have helped to elucidate why subtle changes in the ring structure can lead to significant differences in their GABAergic activities. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations offer a powerful lens through which to view the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the trajectory of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions. For derivatives of benzoxazole, MD simulations have been used to understand the stability of ligand-receptor interactions, a critical aspect of drug design. medjrf.comresearchgate.netnih.gov These simulations can reveal stable binding poses and quantify the free energy of binding, offering a more dynamic picture than static docking models.
In Silico Modeling of Reaction Pathways and Transition States
Understanding the mechanisms of chemical reactions is paramount for synthesis design and reactivity prediction. In silico modeling of reaction pathways allows for the characterization of transition states and the calculation of activation energies. While specific reaction pathway studies for Benzo[d]isoxazol-3-yl diphenyl phosphate (B84403) are not documented, computational approaches are routinely used to investigate the synthesis of related heterocyclic systems. These studies help in optimizing reaction conditions and predicting the formation of byproducts.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular and intermolecular interactions. It provides a detailed picture of the Lewis-like chemical bonding structure of a molecule. For benzo[d]isoxazole derivatives, NBO analysis can elucidate the nature of charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net This method is particularly useful for understanding the charge transfer that occurs during electronic excitations. researchgate.net
Table 2: Illustrative NBO Analysis of a Key Interaction in a Benzothiazole Derivative
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | σ*(C-S) | 5.8 |
| π(C=C) | π*(C=N) | 20.4 |
Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. Data is hypothetical and based on typical values for similar heterocyclic compounds.
Structure Activity Relationships Sar and Derivative Synthesis in the Context of Benzo D Isoxazol 3 Yl Diphenyl Phosphate
Systematic Modification of the Diphenyl Phosphate (B84403) Component
The diphenyl phosphate portion of the molecule is a critical determinant of its reactivity. Alterations to the phosphoryl substituents can significantly influence the compound's behavior in chemical transformations.
The nature of the groups attached to the phosphorus atom governs the electrophilicity of the phosphorus center and the stability of the corresponding leaving group. While dialkyl phosphates can readily react with epoxides to form dioxaphospholane structures, the analogous reaction with diphenyl phosphate has been shown to be inactive under similar conditions. researchgate.net This highlights a significant difference in reactivity based on the aryl versus alkyl substitution on the phosphate.
The reactivity of phosphate esters is also profoundly influenced by the solvent environment. For instance, the mechanism of phosphoryl group transfer from a phosphate monoanion can shift from an associative [AN + DN] mechanism in acetonitrile (B52724) to a dissociative [DN + AN] mechanism for the corresponding dianion. frontiersin.org Such solvent-induced mechanistic changes underscore the sensitivity of the phosphate group's reactivity to its immediate chemical environment. frontiersin.org Furthermore, methods for the selective deprotection of alkyl diphenyl phosphates, such as the hydrogenolytic removal of a single phenyl group using a palladium catalyst, allow for the synthesis of corresponding monophenyl phosphates, thereby creating derivatives with altered reactivity profiles. researchgate.net
Modifying the phosphoryl group can also steer the selectivity of organic reactions. A key example is the late-stage conversion of diphenylphosphonates (DPPs) into fluorophosphonates (FPs). This transformation provides access to highly selective probes for investigating serine hydrolases. nih.gov While a serine hydrolase might resist modification by a classical DPP inhibitor, the corresponding FP derivative can achieve rapid and stable active site-selective phosphonylation. nih.gov This demonstrates that a subtle change in the phosphoryl substituent—replacing a phenoxy group with fluorine—can dramatically enhance the selectivity and efficacy of the molecule for a specific biological target.
Chemical Diversification of the Benzo[d]isoxazole Core
The benzo[d]isoxazole scaffold offers numerous opportunities for chemical diversification, allowing for the modulation of the reagent's electronic and steric properties. ontosight.ai This heterocyclic system is a key intermediate in the synthesis of various pharmaceutical agents. chemicalbook.com
The introduction of various substituents onto the benzo[d]isoxazole ring system can significantly alter the molecule's reactivity profile. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role. For instance, in a study of benzo[d]isoxazole derivatives as HIF-1α inhibitors, the position of substituents on an attached acylamino benzene (B151609) ring dramatically influenced activity. Compounds with para-substituent groups, regardless of their electronic effect, showed strongly enhanced inhibitory capacity. nih.gov In contrast, ortho-substitution often led to reduced or complete loss of activity. nih.gov
This principle is broadly applicable; studies on other heterocyclic systems confirm that substituent selection is critical for controlling reaction outcomes. For example, in the photoisomerization of isoxazoles, the choice of substituents can drive the equilibrium towards the desired product while minimizing unwanted side reactions. chemrxiv.org Research on benzo[d]isoxazo-3-yl acetamide (B32628) derivatives has revealed that the presence of electron-withdrawing groups like nitro (–NO2) and fluoro (–F) can lead to enhanced antibacterial activity. researchgate.net
Table 1: Effect of Substituent Position on Acylamino Benzene Ring on HIF-1α Inhibitory Activity of Benzo[d]isoxazole Derivatives nih.gov
| Substituent Position | General Activity Trend | Example IC₅₀ Value |
| Para | Strongly enhanced activity | 24 nM |
| Meta | Maintained activity (lower than para) | Lower than para-analogues |
| Ortho | Reduced or loss of activity | N/A |
Expanding the benzo[d]isoxazole core into more complex fused ring systems is a powerful strategy for creating novel derivatives with unique properties. Fused isoxazoles, which consist of an isoxazole (B147169) ring fused with another aromatic or non-aromatic ring, exhibit distinct structural characteristics that can promote specific interactions with biological targets. mdpi.com A variety of synthetic strategies are employed to construct these fused systems, including intramolecular nitrile oxide cycloaddition and sequential Ugi/INOC reactions. mdpi.commdpi.com The synthesis of isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles has yielded compounds with potent anticancer activity. nih.gov The development of fused isoxazoline/isoquinolinone hybrids has also been explored, leading to derivatives with promising antifungal properties. mdpi.com These synthetic efforts demonstrate the versatility of the isoxazole core in generating structurally diverse analogues. mdpi.comresearchgate.net
Relationship Between Molecular Architecture and Performance as a Reagent
The conversion of a diphenylphosphonate to a fluorophosphonate illustrates a direct link between a specific structural change and enhanced performance. This modification transforms the molecule into a more potent and selective reagent for labeling the active sites of serine hydrolase enzymes, a task for which the original diphenylphosphonate was ineffective. nih.gov This highlights how a targeted architectural adjustment can overcome limitations in reagent performance.
Similarly, the strategic placement of substituents on the benzo[d]isoxazole core can fine-tune the reagent's properties. As seen with HIF-1α inhibitors, placing a substituent in the para position of an associated phenyl ring leads to optimal performance, whereas other positions are less effective or detrimental. nih.gov This demonstrates that not just the presence of a substituent, but its precise location within the molecular architecture, is critical for achieving the desired reactivity and biological or chemical effect. The inherent reactivity of the benzo[c]isoxazole isomer, which is known to be a versatile precursor in organic synthesis due to its high reactivity, further underscores the importance of the core heterocyclic structure in defining the compound's utility as a reagent. chemicalbook.com
Advanced Applications and Future Research Avenues for Benzo D Isoxazol 3 Yl Diphenyl Phosphate in Organic Synthesis
Development of Next-Generation Activating Agents for Complex Molecule Synthesis
Phosphate (B84403) derivatives have emerged as a versatile class of activating agents in organic synthesis, valued for their ability to facilitate the formation of key chemical bonds under mild conditions. While specific studies on Benzo[d]isoxazol-3-yl diphenyl phosphate are limited, its structural motifs—a leaving group derived from benzo[d]isoxazole and a diphenyl phosphate backbone—suggest its potential as a next-generation activating agent. The reactivity of such compounds is generally centered on the electrophilic nature of the phosphorus atom, which can be attacked by nucleophiles, leading to the displacement of the benzoate-derived leaving group.
Application in Amide Synthesis
The synthesis of amides is a fundamental transformation in organic and medicinal chemistry. mdpi.com Phosphate-based activating agents can facilitate the coupling of carboxylic acids and amines. In a hypothetical scenario involving this compound, the carboxylic acid would first react with the phosphate to form a highly reactive mixed anhydride. This intermediate would then be susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and the release of diphenyl phosphate and the benzo[d]isoxazole-derived byproduct. The efficiency of this process would depend on the activation of the carboxylic acid and the stability of the leaving group.
Table 1: Hypothetical Amide Synthesis using this compound
| Reactant 1 | Reactant 2 | Activating Agent | Product |
| Carboxylic Acid | Amine | This compound | Amide |
Note: This table represents a hypothetical reaction pathway.
Application in Esterification Protocols
Similar to amide synthesis, esterification involves the coupling of a carboxylic acid with an alcohol. A phosphate-based activating agent like this compound could streamline this process. The mechanism would likely mirror that of amide synthesis, with the initial formation of a mixed anhydride, followed by nucleophilic attack from the alcohol. The success of such a protocol would be contingent on the reactivity of the alcohol and the absence of competing side reactions.
Application in Peptide Bond Formation
Peptide synthesis is a specialized form of amide bond formation that requires precise control to prevent racemization and other side reactions. Phosphate-based coupling reagents are utilized in solid-phase peptide synthesis (SPPS). While the use of this compound in this context has not been documented, its potential would be evaluated based on its ability to promote clean and efficient peptide bond formation without compromising the stereochemical integrity of the amino acids.
Role in Polymer Chemistry and Advanced Material Science
In the realm of polymer chemistry, phosphate compounds can act as coupling agents or be incorporated as monomers into polymer backbones. Phosphorus-containing polymers often exhibit desirable properties such as flame retardancy and thermal stability. While there is no specific information on the use of this compound in this field, organophosphates can be used to modify the surface of inorganic fillers to improve their compatibility with polymer matrices. acs.org
Catalytic Roles in Organic Transformations
The phosphate group can serve as a directing group in transition-metal-catalyzed C-H activation reactions. mdpi.com Although no catalytic applications of this compound have been reported, organophosphates can be used as electrophiles in such transformations. The benzo[d]isoxazole moiety could also potentially participate in or influence catalytic cycles.
Green Chemistry Approaches in Phosphate-Based Reagent Utilization
Green chemistry emphasizes the development of chemical processes that are environmentally benign. researchgate.net The use of phosphate-based reagents can align with green chemistry principles, as phosphorus is an abundant element. rsc.org The development of catalytic cycles where the phosphate is regenerated and reused would be a key aspect of a green approach. Additionally, the use of safer solvents, such as triethyl phosphate, in reactions involving such reagents is an area of active research. tandfonline.com The synthesis of benzo[d]isothiazol-3(2H)-ones, a related heterocyclic structure, has been achieved using green and sustainable metal-free approaches. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for Benzo[d]isoxazol-3-yl diphenyl phosphate, and what intermediates require rigorous characterization?
- Methodological Answer : Synthesis typically involves coupling benzo[d]isoxazol-3-ol with diphenyl phosphoryl chloride under anhydrous conditions. Key intermediates include the hydroxylated isoxazole precursor and the phosphorylated intermediate. Reaction progress should be monitored via thin-layer chromatography (TLC), with final product purity confirmed by H/P NMR and high-resolution mass spectrometry (HRMS). For derivatives, modifications to the isoxazole ring (e.g., halogenation or alkylation) are performed pre-phosphorylation .
Q. Which analytical techniques are optimal for quantifying this compound in environmental or biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity. Solid-phase extraction (SPE) using C18 cartridges efficiently isolates the compound from complex matrices. For structural confirmation, high-resolution orbitrap-MS or nuclear magnetic resonance (NMR) spectroscopy is recommended. Method validation should include spike-recovery experiments and matrix effect assessments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance EPAC antagonistic activity in Benzo[d]isoxazol-3-yl derivatives?
- Methodological Answer : Systematic SAR involves synthesizing derivatives with substituents at positions C-2, C-5, or C-6 of the isoxazole ring. In vitro EPAC inhibition assays (e.g., cAMP-based FRET) are used to measure IC values. Molecular docking against EPAC2 crystal structures (e.g., PDB: 6B7T) identifies critical binding interactions, such as hydrogen bonding with Arg405 or hydrophobic contacts with Leu408. Substituents like electron-donating groups (e.g., -OCH) on the phenyl ring improve potency .
Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cAMP concentrations) or cellular models. Replicate studies under standardized protocols (e.g., uniform cell lines, buffer pH) are essential. X-ray crystallography of ligand-protein complexes clarifies binding modes, while meta-analyses of published IC values identify outliers. Cross-validation with orthogonal assays (e.g., radioligand binding) confirms activity .
Q. What in vitro/in vivo models are suitable for evaluating neuropharmacological applications of fluorinated Benzo[d]isoxazol-3-yl analogs?
- Methodological Answer : For monoamine oxidase-B (MAO-B) imaging, use PET radioligands like [F]FSL25.1188 in non-human primates. In vitro binding affinity is assessed via autoradiography in brain homogenates. Blocking studies with selective inhibitors (e.g., selegiline) confirm target specificity. Metabolite analysis via radio-HPLC ensures brain-penetrant metabolites do not confound results .
Q. How do structural modifications influence flame-retardant efficacy and environmental persistence of aromatic phosphate esters like this compound?
- Methodological Answer : Substituents on the phenyl groups (e.g., methyl, tert-butyl) alter thermal stability and polymer compatibility. Evaluate flame retardancy via UL-94 vertical burning tests and thermogravimetric analysis (TGA). Environmental persistence is studied through hydrolysis kinetics (pH 4–9 buffers) and photodegradation under UV light. Degradation products are identified using LC-HRMS and P NMR .
Q. Which computational methods predict binding interactions between Benzo[d]isoxazol-3-yl derivatives and EPAC proteins?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with flexible side-chain sampling identifies key residues (e.g., Glu310, Tyr420). Molecular dynamics (MD) simulations (100 ns) assess binding stability. Free energy calculations (MM/PBSA) quantify contributions of hydrophobic and electrostatic interactions. QSAR models prioritize derivatives with predicted low nanomolar activity .
Q. What are the environmental transformation pathways of this compound, and how are its degradation products characterized?
- Methodological Answer : Hydrolysis in aquatic systems generates diphenyl phosphate and benzo[d]isoxazol-3-ol, detected via LC-HRMS. Biodegradation studies use activated sludge or soil microcosms, with metabolites profiled using H NMR and Fourier-transform ion cyclotron resonance (FT-ICR) MS. Ecotoxicity of degradation products is assessed using Daphnia magna or algal growth inhibition tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
